N-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-2-(1H-indol-3-yl)-2-oxoacetamide
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Description
N-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-2-(1H-indol-3-yl)-2-oxoacetamide is a useful research compound. Its molecular formula is C20H19N5O2S and its molecular weight is 393.47. The purity is usually 95%.
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Biological Activity
N-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-2-(1H-indol-3-yl)-2-oxoacetamide is a complex organic compound featuring multiple bioactive moieties. The integration of thiazole, pyrazole, and indole structures suggests potential pharmacological activities. This article reviews its biological activity, focusing on its anticancer, anticonvulsant, and anti-inflammatory properties.
The compound has the following chemical characteristics:
Property | Value |
---|---|
Molecular Formula | C16H20N4O2S |
Molecular Weight | 320.42 g/mol |
CAS Number | 371209-88-0 |
Solubility | Soluble in DMSO and DMF |
The biological activity of this compound is largely attributed to its structural features. The thiazole and pyrazole rings are known for their roles in modulating various biological pathways, including those involved in cancer cell proliferation and inflammation.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. The presence of the indole moiety enhances its interaction with cellular targets involved in apoptosis and cell cycle regulation. For example, compounds with similar structures have shown promising results in inhibiting tumor growth in various cancer cell lines:
- Study Findings : A recent study indicated that derivatives of thiazole and indole exhibited significant cytotoxicity against human cancer cell lines (IC50 values ranging from 10 to 30 µM) .
Anticonvulsant Properties
Research into thiazole-containing compounds has revealed their anticonvulsant potential. The mechanism is believed to involve modulation of neurotransmitter systems, particularly GABAergic pathways:
- Case Study : A compound structurally similar to our target was reported to eliminate tonic extensor phases in animal models, demonstrating a protective effect against seizures .
Anti-inflammatory Effects
The compound's ability to inhibit pro-inflammatory cytokines makes it a candidate for treating inflammatory diseases. Its thiazole component has been linked to anti-inflammatory properties through the inhibition of NF-kB signaling pathways.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key observations include:
- Thiazole Ring : Essential for cytotoxic activity; modifications can enhance potency.
- Indole Moiety : Contributes to apoptosis induction in cancer cells.
- Pyrazole Substitution : Variations at the 3 and 5 positions can affect receptor binding affinity.
Properties
IUPAC Name |
N-[2-[2-(3,5-dimethylpyrazol-1-yl)-1,3-thiazol-4-yl]ethyl]-2-(1H-indol-3-yl)-2-oxoacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O2S/c1-12-9-13(2)25(24-12)20-23-14(11-28-20)7-8-21-19(27)18(26)16-10-22-17-6-4-3-5-15(16)17/h3-6,9-11,22H,7-8H2,1-2H3,(H,21,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLUVAJSYFYUCIW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NC(=CS2)CCNC(=O)C(=O)C3=CNC4=CC=CC=C43)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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